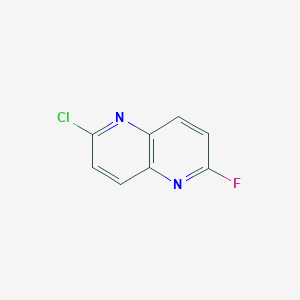

2-氯-6-氟-1,5-萘啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Chloro-6-fluoro-1,5-naphthyridine” is a chemical compound with the molecular formula C8H4ClFN2 . It is a derivative of 1,5-naphthyridine, a class of heterocycles that have significant importance in the field of medicinal chemistry due to their wide variety of biological activities .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including “2-Chloro-6-fluoro-1,5-naphthyridine”, involves several steps. For instance, 1,5-naphthyridine derivatives were prepared and converted into the corresponding 2-chloro derivative using phosphorus oxychloride with 1,5-naphthyridine-2(1 H)-one .Molecular Structure Analysis

The molecular structure of “2-Chloro-6-fluoro-1,5-naphthyridine” consists of a naphthyridine ring system with chlorine and fluorine substituents at the 2nd and 6th positions, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-6-fluoro-1,5-naphthyridine” include a molecular weight of 182.582, a density of 1.4±0.1 g/cm3, and a boiling point of 289.0±35.0 °C at 760 mmHg .科学研究应用

合成和药物应用

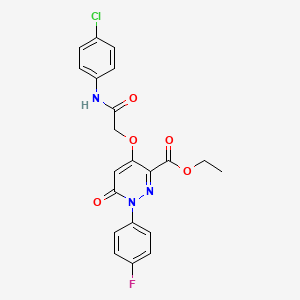

- 该化合物被用作合成生物活性抗癌药物的中间体,7-氯-6-氟-1-(4-氟苯基)-4-氧代-1,4-二氢-1,8-萘啶-3-羧酸的成功合成证明了这一点,这是一种重要的抗癌药物中间体 (Zhang 等人,2019)。

化学合成方法

- 关于氟萘啶的化学合成的研究突出了该化合物在为潜在药物应用创造新结构方面的重要性。在这些合成中,引入氟原子的方法至关重要 (Abele 等人,2014)。

配体构建和金属配合物

- 1,5-萘啶,包括 2-氯-6-氟衍生物,被用来为构建 Ru(II) 配合物创建二齿和三齿配体。这些配体和配合物在催化和材料科学中具有潜在应用 (Singh & Thummel,2009)。

抗肿瘤活性

- 对与 2-氯-6-氟-1,5-萘啶相关的 7-取代 1,4-二氢-4-氧代-1-(2-噻唑基)-1,8-萘啶-3-羧酸的研究显示出对肿瘤细胞系的中等细胞毒活性,表明它们作为抗肿瘤剂的潜力 (Tsuzuki 等人,2004)。

有机化学和材料科学

- 该化合物及其衍生物被探索用于制造新材料,例如合成 8-酰基-7-烷基-1,6-萘啶-5(6H)-酮,它可以作为更复杂的杂环化合物的合成前体 (Valés 等人,2002)。

- 它还在有机半导体材料的开发中得到应用,在电子和光电子应用中显示出潜力 (Wang 等人,2012)。

传感器开发和分析化学

- 1,8-萘啶化合物,包括 2-氯-6-氟变体,被用来制造用于检测诸如 F- 和 Hg2+ 等离子的传感器。这些化学传感器模拟分子逻辑行为,表明它们在分析化学和环境监测中的效用 (Chahal & Sankar,2015)。

作用机制

Target of Action

1,5-naphthyridine derivatives, a class to which this compound belongs, are known to exhibit a variety of biological activities

Mode of Action

It’s known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . This suggests that the compound may interact with its targets through similar mechanisms.

Biochemical Pathways

1,5-naphthyridines are known to exhibit a variety of biological activities, suggesting that they may affect multiple pathways .

Result of Action

Given the biological activities exhibited by 1,5-naphthyridines, it can be inferred that this compound may have significant effects at the molecular and cellular levels .

属性

IUPAC Name |

2-chloro-6-fluoro-1,5-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2/c9-7-3-1-6-5(11-7)2-4-8(10)12-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFUGQWIQOZRPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1N=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-fluoro-1,5-naphthyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2920553.png)

![3-(2-methoxy-5-methylphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2920557.png)

![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2920562.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2920565.png)

![{4-Aminobicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B2920568.png)